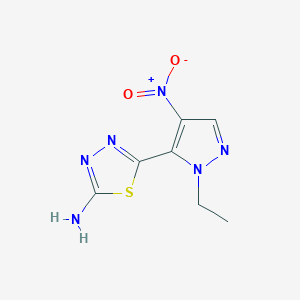![molecular formula C13H25FN4 B11729956 [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729956.png)
[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that features both an amine and a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the diethylaminoethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine and pyrazole functionalities. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but lacks the fluorine atom.
[2-(diethylamino)ethyl][(1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in [2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a drug candidate by improving its bioavailability and reducing its susceptibility to metabolic degradation.
Propiedades
Fórmula molecular |
C13H25FN4 |
|---|---|
Peso molecular |
256.36 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H25FN4/c1-5-17(6-2)9-8-15-10-12-11(4)16-18(7-3)13(12)14/h15H,5-10H2,1-4H3 |
Clave InChI |
GCLGEKFJWWROJW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C)CNCCN(CC)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B11729882.png)
![2-(4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729891.png)
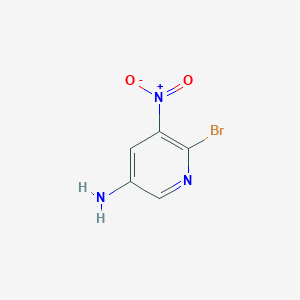
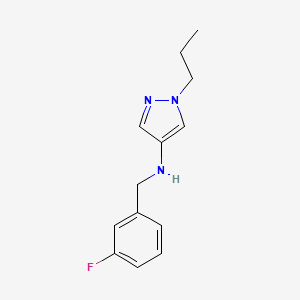
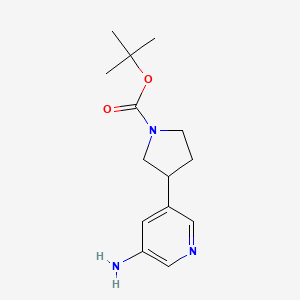
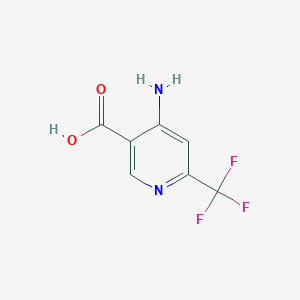
![2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11729925.png)
![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729932.png)
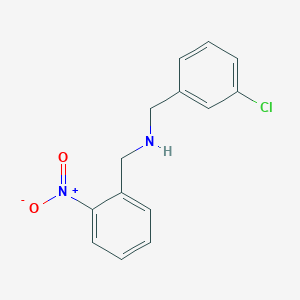
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11729944.png)
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B11729946.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11729948.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11729963.png)
